6-(2,6-Dimethylmorpholino)pyrimidin-4-amine

Vue d'ensemble

Description

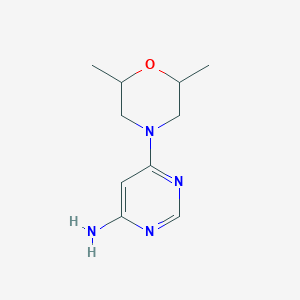

6-(2,6-Dimethylmorpholino)pyrimidin-4-amine is a vital compound in medicinal chemistry. It is known for its diverse applications in pharmacology and biochemistry, making it a crucial research topic. The compound has a molecular formula of C10H16N4O and a molecular weight of 208.26 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Dimethylmorpholino)pyrimidin-4-amine typically involves the use of pyrimidine derivatives. One common method includes the sequential substitution of 4,6-dichloro-2-methylthiopyrimidine under Suzuki conditions using phenylboronic acid in the presence of triphenylphosphine and palladium acetate . The reaction conditions often involve the use of ethanol as a solvent and sodium bicarbonate as a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-(2,6-Dimethylmorpholino)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Phenylboronic acid, triphenylphosphine, and palladium acetate in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .

Applications De Recherche Scientifique

Biological Applications

1. Kinase Inhibition:

6-(2,6-Dimethylmorpholino)pyrimidin-4-amine is primarily studied for its ability to inhibit multiple kinases involved in cancer progression. Kinases play a vital role in cellular signaling pathways, and their dysregulation can lead to tumorigenesis. The compound's interaction with specific kinases makes it a valuable candidate for developing targeted cancer therapies .

2. Research Tool:

In addition to therapeutic applications, this compound serves as a research tool to study kinase functions and interactions within cellular pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to measure binding affinities and kinetics, providing insights into its mechanism of action.

Medicinal Chemistry

1. Drug Development:

Due to its biological activity, this compound is explored for developing new pharmaceuticals targeting diseases where kinase signaling is disrupted. Its unique morpholino substitution may enhance selectivity and potency compared to other kinase inhibitors .

2. Case Studies:

Several studies have demonstrated the efficacy of this compound in preclinical models:

- Diffuse Large B-cell Lymphoma (DLBCL): Research indicates that compounds similar to this compound can target the BCL6 protein, a transcriptional repressor implicated in DLBCL. These inhibitors have shown promise in reducing BCL6 levels in xenograft mouse models .

- Other Cancer Types: Ongoing investigations assess its potential against various cancers by evaluating its effects on tumor growth and survival rates in animal models.

Industrial Applications

1. Synthesis of Complex Molecules:

In industrial settings, this compound serves as a building block for synthesizing more complex chemical entities. Its versatility allows chemists to modify its structure to create derivatives with enhanced properties .

2. Material Development:

The compound's properties are also being explored for developing new materials in pharmaceuticals and biochemistry. Its stability and reactivity make it suitable for applications where robust performance is required.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Biological Activity | Multikinase inhibition; potential cancer treatment |

| Research Tool | Used to study kinase interactions; binding affinity assays |

| Drug Development | Targeting diseases with dysregulated kinase signaling |

| Industrial Use | Building block for complex syntheses; material development |

Mécanisme D'action

The mechanism of action of 6-(2,6-Dimethylmorpholino)pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrimidine: A basic structure similar to 6-(2,6-Dimethylmorpholino)pyrimidin-4-amine.

2,4,6-Trisubstituted Pyrimidines: These compounds share a similar core structure but differ in their substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

6-(2,6-Dimethylmorpholino)pyrimidin-4-amine is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 204.27 g/mol. The compound features a pyrimidine ring substituted with a morpholine group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Specifically, it has shown promising results against various cancer cell lines:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating mitochondrial pathways and causing cell cycle arrest at the G2/M phase .

- In Vitro Studies : In assays against nasopharyngeal carcinoma cell lines (SUNE1), it exhibited antiproliferative effects comparable to established chemotherapeutics like cisplatin but with reduced nephrotoxicity .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor:

- Phosphodiesterase Inhibition : It has been noted for its inhibitory effects on phosphodiesterase enzymes, which play a critical role in cellular signaling pathways related to inflammation and cancer progression . This inhibition can lead to increased levels of cyclic AMP, potentially reversing inflammatory responses.

- Target Specificity : The selectivity of the compound towards specific phosphodiesterase isoforms has been characterized, indicating its potential for targeted therapeutic applications .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

| Parameter | Value |

|---|---|

| Oral Bioavailability | Moderate |

| Half-life | Approximately 3 hours |

| Metabolism | Primarily hepatic |

| Excretion | Renal |

These parameters suggest that while the compound is metabolized effectively, its renal clearance may require monitoring in therapeutic settings.

Case Studies

Several case studies have illustrated the efficacy and safety profile of this compound:

- Study on Nasopharyngeal Carcinoma :

- PDE Inhibition Study :

Propriétés

IUPAC Name |

6-(2,6-dimethylmorpholin-4-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-7-4-14(5-8(2)15-7)10-3-9(11)12-6-13-10/h3,6-8H,4-5H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZHFLPLSCSVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.